Ethyl deca-2,8-diene-4,6-diynoate
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Overview
Description
Ethyl deca-2,8-diene-4,6-diynoate is an organic compound with the molecular formula C12H20O2. It is a fatty acid ethyl ester resulting from the formal condensation of the carboxy group of deca-2,4-dienoic acid with the hydroxy group of ethanol . This compound is known for its applications in flavors and fragrances due to its pear-like taste and odor .
Preparation Methods
Ethyl deca-2,8-diene-4,6-diynoate can be synthesized through various methods. One common synthetic route involves the reaction of 1-octyn-3-ol with ethyl propiolate . The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of ethyl propiolate to form the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl deca-2,8-diene-4,6-diynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl deca-2,8-diene-4,6-diynoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of ethyl deca-2,8-diene-4,6-diynoate involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a pear-like aroma . In biological systems, its role as a plant metabolite involves participation in metabolic pathways that produce secondary metabolites essential for plant growth and defense .
Comparison with Similar Compounds
Ethyl deca-2,8-diene-4,6-diynoate can be compared with other similar compounds, such as:
Ethyl deca-2,4-dienoate: Another fatty acid ethyl ester with similar applications in flavors and fragrances.
Mthis compound: A methyl ester analog with slightly different chemical properties and applications.
Ethyl deca-2,4-dienoate: Known for its role as a flavoring agent and fragrance, similar to this compound.
This compound stands out due to its unique combination of diene and diynoate functional groups, which contribute to its distinct chemical reactivity and sensory properties.
Properties
CAS No. |
116208-87-8 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C12H12O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3,5,10-11H,4H2,1-2H3 |
InChI Key |
ODMCDCOGWOFTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC#CC#CC=CC |
Origin of Product |
United States |
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